1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride
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Overview
Description
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common approach is the condensation of 2-acetylpyridine with methylamine, followed by chlorination to yield the dichloride salt . The detailed reaction scheme is beyond the scope of this article, but it typically proceeds through intermediate steps.
Industrial Production:
Industrial production methods may vary, but they generally follow similar principles. Large-scale synthesis involves optimizing reaction conditions, scalability, and safety protocols.
Chemical Reactions Analysis
1-[2-(Methylamino)-2-oxoethyl]-4,4’-bipyridin-1-ium dichloride can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes can modify the compound, altering its properties.
Substitution: Substitution reactions with other nucleophiles can occur at the methylamino group or elsewhere. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
This compound finds applications in diverse fields:
Chemistry: As a ligand in coordination chemistry, it forms complexes with metal ions.
Biology: It may be used in biological studies due to its unique properties.
Medicine: Research explores its potential as a drug candidate or diagnostic agent.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., coordination chemistry, biological interactions). It likely involves interactions with receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
While 1-[2-(Methylamino)-2-oxoethyl]-4,4’-bipyridin-1-ium dichloride is unique, similar compounds include other bipyridine derivatives, such as Emamectin benzoate . Emamectin benzoate is a biopesticide used in agriculture.
Remember that this article provides an overview, and deeper exploration requires specialized literature and research
Properties
CAS No. |
116109-40-1 |
---|---|
Molecular Formula |
C13H15Cl2N3O |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
N-methyl-2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)acetamide;dichloride |
InChI |
InChI=1S/C13H13N3O.2ClH/c1-14-13(17)10-16-8-4-12(5-9-16)11-2-6-15-7-3-11;;/h2-9H,10H2,1H3;2*1H |
InChI Key |
UVNZKELOQYSDMC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Cl-].[Cl-] |
Origin of Product |
United States |
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